molecular formula C9H10BrClO B1292070 1-Bromo-2-chloro-4-isopropoxybenzene CAS No. 313545-46-9

1-Bromo-2-chloro-4-isopropoxybenzene

Cat. No.: B1292070
CAS No.: 313545-46-9
M. Wt: 249.53 g/mol
InChI Key: AMQWLZQIHOTRTG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Bromo-2-chloro-4-isopropoxybenzene is a chemical compound used as an intermediate in organic syntheses . The primary targets of this compound are the molecules it interacts with during these syntheses.

Mode of Action

The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound undergoes transmetalation, a reaction where an organometallic compound transfers a ligand to another metal .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. It’s a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This pathway is crucial in the synthesis of various organic compounds.

Pharmacokinetics

These properties are often influenced by factors such as the compound’s molecular weight, solubility, and stability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of various organic compounds, contributing to diverse chemical reactions and products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-isopropoxybenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of isopropoxybenzene derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

1-Bromo-2-chloro-4-isopropoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-chloro-4-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific applications .

Properties

IUPAC Name

1-bromo-2-chloro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQWLZQIHOTRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288926
Record name 1-Bromo-2-chloro-4-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-46-9
Record name 1-Bromo-2-chloro-4-isopropoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313545-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-4-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of K2CO3 (52.8 mmol, 7.4 g) was added to the 4-bromo-3-chloro-phenol (24 mmol, 5 g) in anhydrous DMF (100 mL) followed by the addition of 2-iodopropane (100 mmol, 10 mL). This stirred and heated at 60° C. overnight. The reaction was cooled, extracted into EtOAc (150 mL), washed with H2) (2 L), dried over MgSO4, and concentrated in vacuo, yielding 1-bromo-2-chloro-4-isopropoxybenzene as a brown oil (4.85 g, 81%). 1H NMR (CDCl3, 300 MHz): 7.35 (1H, d, J 8.7 Hz), 6.89 (1H, d, J 2.9 Hz), 6.57 (1H, dd, J 8.8 and 2.9 Hz), 4.38 (1H, m), 1.22 (6H, d, J 6.2 Hz.)
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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